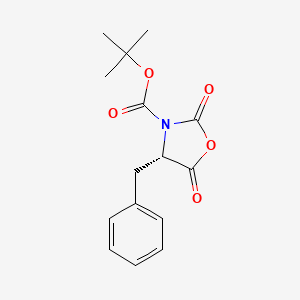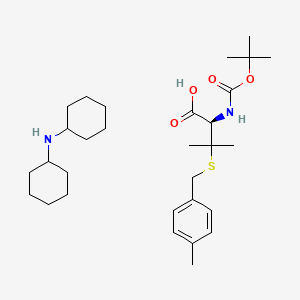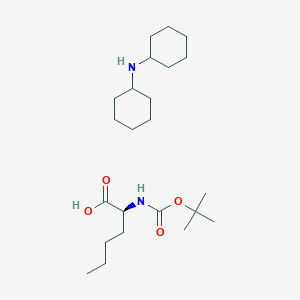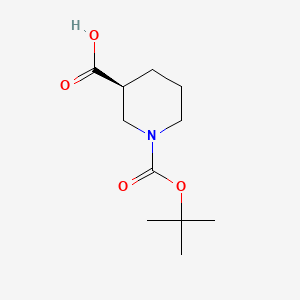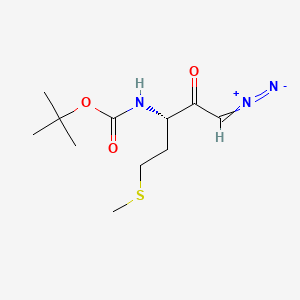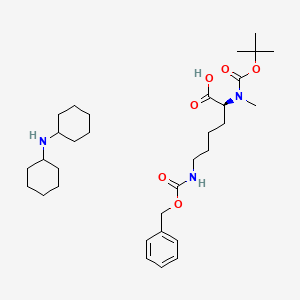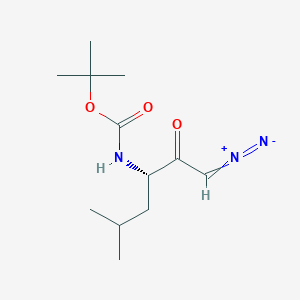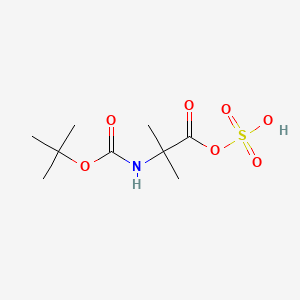
Boc-aib-osu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester, commonly known as Boc-aib-osu, is a chemical compound used primarily in peptide synthesis. It is a derivative of α-aminoisobutyric acid, which is an important building block in medicinal chemistry. The compound is known for its role in protecting amino groups during peptide synthesis, making it a valuable reagent in the field of organic chemistry .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Boc-aib-osu involve the formation of helical structures in peptides. These structures are formed through various supramolecular non-covalent interactions . The formation of these structures has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .
Pharmacokinetics
. This suggests that this compound may have good bioavailability due to its solubility properties.
Result of Action
The result of this compound’s action is the formation of helical structures in peptides. These structures have potential applications in various fields, including nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moderate- and high-polar organic solvents . These solvents improve the solubility of the compound, thereby enhancing its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester typically involves the reaction of Boc-α-aminoisobutyric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Amidation Reactions: It is commonly used in the formation of amide bonds during peptide synthesis.
Common Reagents and Conditions
Coupling Agents: Dicyclohexylcarbodiimide is often used as a coupling agent.
Solvents: Common solvents include dichloromethane and dimethylformamide.
Reaction Conditions: Reactions are typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from reactions involving Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester are typically peptides with protected amino groups. These intermediates are crucial for further synthetic steps in peptide synthesis .
Scientific Research Applications
Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It aids in the study of protein structure and function by facilitating the synthesis of peptide analogs.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of pharmaceuticals and biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-α-aminoisobutyric acid: Another protecting group used in peptide synthesis.
Cbz-α-aminoisobutyric acid: Used for similar purposes but requires different deprotection conditions.
Uniqueness
Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester is unique due to its mild reaction conditions and high efficiency in protecting amino groups. Unlike other protecting groups, it can be easily removed under mild acidic conditions, making it highly versatile in peptide synthesis .
Properties
IUPAC Name |
sulfo 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO7S/c1-8(2,3)16-7(12)10-9(4,5)6(11)17-18(13,14)15/h1-5H3,(H,10,12)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOCPCPAMXLHHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)
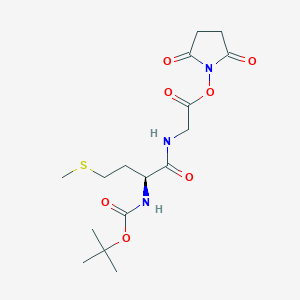
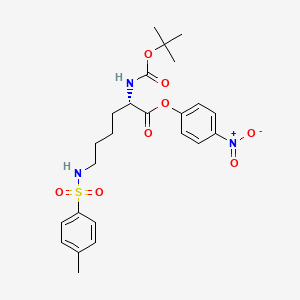
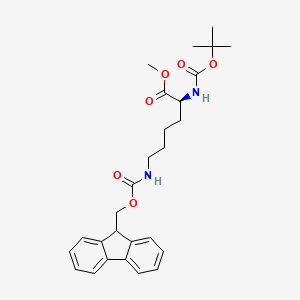

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)
